molecular formula C15H21NO6 B013504 Benzyl-alpha-galnac CAS No. 3554-93-6

Benzyl-alpha-galnac

Cat. No. B013504
CAS RN: 3554-93-6
M. Wt: 311.33 g/mol
InChI Key: SKOZFDIGKDPQBO-QMIVOQANSA-N
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Description

Benzyl-alpha-GalNAc is a chemical compound known for its role in inhibiting the synthesis of O-linked oligosaccharides. It has been specifically researched for its effects on the sialylation of glycosidic sugar chains on proteins like CD44, which is involved in various cellular processes including metastasis in melanoma cells (Nakano et al., 1996).

Synthesis Analysis

The synthesis of alpha-Gal epitopes, including those involving benzyl-alpha-GalNAc, can be performed on a solid phase using fluorinated protective groups for carbohydrate building blocks. This method allows for on-resin analysis of reactions, significantly advancing the synthesis of complex oligosaccharides (Mogemark et al., 2003).

Molecular Structure Analysis

Studies have detailed the structural requirements for the enzyme activities affected by benzyl-alpha-GalNAc, highlighting the compound's specific inhibitory action on mucin glycosylation in cancer cells. This specificity is critical for understanding its mechanism of action at the molecular level (Byrd et al., 1995).

Chemical Reactions and Properties

Benzyl-alpha-GalNAc's role in chemical reactions primarily involves its inhibitory effects on glycosylation processes. For instance, it inhibits the sialylation of glycoproteins and affects the processing of lysosomal enzymes, which are pivotal in cell signaling and metabolism (Ulloa et al., 2000).

Physical Properties Analysis

While specific studies detailing the physical properties of benzyl-alpha-GalNAc, such as melting points, solubility, and crystalline structure, are not directly highlighted, these properties can be inferred from its synthesis and application in various biochemical assays.

Chemical Properties Analysis

The chemical properties of benzyl-alpha-GalNAc, including its reactivity and stability, are crucial for its biological effects. Its ability to selectively inhibit mucin glycosylation without affecting cell viability demonstrates its targeted chemical activity, which is essential for its applications in research and potentially therapeutic interventions (Huang et al., 1992).

Scientific Research Applications

  • Melanoma Cells : Benzyl-alpha-GalNAc inhibits the sialylation of CD44 sugar chains in B16BL6 melanoma cells, which enhances their metastatic ability while maintaining the known functions of these cells (Nakano, Matsui, & Ota, 1996).

  • Breast Cancer Cells : In MDA-MB-231 breast cancer cells, Benzyl-alpha-GalNAc may weaken cell adhesion and type IV collagenase-secreting activity by inhibiting MUC1 (Li-yan Lu, Hua-yu Deng, & Fan, 2004).

  • Colon Cancer Cells : Treatment with Benzyl-alpha-GalNAc can help identify cancer-associated antigens in human colon cancer cells by decreasing peripheral carbohydrate antigens (Huang, Byrd, Yoon, & Kim, 1992).

  • Gastric and Colon Cancer Cells : Similar to its effects in colon cancer, Benzyl-alpha-GalNAc inhibits mucin glycosylation in KATO III gastric cancer cells, but the alterations in mucin antigens occur in a cell line-specific manner (Byrd, Dahiya, Huang, & Kim, 1995).

  • Apical Glycoproteins and Lysosomal Enzyme Processing : GalNAc-α-O-benzyl selectively inhibits the sialylation of apical glycoproteins and disrupts lysosomal enzyme processing in a post-trans-Golgi network compartment, which is reminiscent of sialic acid storage diseases (Ulloa, Francı́, & Real, 2000).

  • Liver Injury : Inhibiting O-glycosylation with benzyl-a-GalNAc exacerbated GalN/LPS-induced liver damage in mice by activating endoplasmic reticulum stress, suggesting a potential role for O-glycosylation in acute liver injury (Xu, Zhao, Li, Shang, Liu, Yan, Zheng, Wen, & Gu, 2021).

  • Autoimmune Hepatitis : Benzyl--GalNAc exacerbates Con A-induced autoimmune hepatitis by affecting T cell activation and regulating immune cell activation (Hao, Gao, He, Ye, Yang, Zhang, Liu, & Wei, 2020).

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZFDIGKDPQBO-QMIVOQANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293813
Record name Benzyl N-acetyl-α-D-galactosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-alpha-galnac

CAS RN

3554-93-6
Record name Benzyl N-acetyl-α-D-galactosaminide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3554-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl-alpha-N-acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl N-acetyl-α-D-galactosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
T Nakano, T Matsui, T Ota - Anticancer research, 1996 - europepmc.org
… -N-acetylgalactosamine (benzyl-alpha-GalNAc), which specifically … Benzyl-alpha-GalNAc increased the PNA-binding, but not … Benzyl-alpha-GalNAc markedly increased the PNA-binding …
Number of citations: 44 europepmc.org
WH Yoon, HD Park, K Lim, BD Hwang - Journal of the Korean Cancer …, 1997 - e-crt.org
… MMPs activity in conditioned medium and invasion of ECM-coated porous filters by benzyl-alpha-GalNAc treated HM7 cells were decreased. There was no difference between control …
Number of citations: 8 www.e-crt.org
JP Zanetta, V Gouyer, E Maes, A Pons, B Hemon… - …, 2000 - academic.oup.com
Permanent exposure of differentiated HT-29 cells to the sugar analogue, 1-benzyl-2-acetamido-2-deoxy-α-d-galactopyranoside (GalNAcα-O-bn) leads to marked effects upon the …
Number of citations: 44 academic.oup.com
D Bironaite, JM Nesland, H Dalen, B Risberg, M Bryne - Tumor biology, 2000 - karger.com
… 26 Huang J, Byrd JC, Yoon WH, Kim YS: Effect of benzyl-alpha-GalNAc, an inhibitor of mucin glycosylation, on cancer-associated antigens in human colon cancer cells. Oncol Res 1992;…
Number of citations: 29 karger.com
L Lu, HY Deng, WK Fan - Ai Zheng= Aizheng= Chinese Journal of …, 2004 - europepmc.org
… This study was to investigate inhibitory effect of benzyl-alpha-GalNAc on production of mucin 1 (MUC1), and on adhesion and invasion of breast cancer cell line MDA-MB-231. …
Number of citations: 4 europepmc.org
Y Nemoto, T Irimura - Gan to Kagaku ryoho. Cancer & …, 1999 - europepmc.org
… Modifications of the biosynthesis of O- and N-linked carbohydrates, and glycolipids are achieved by treating cultured tumor cells with culture media containing Benzyl-alpha-GalNAc, …
Number of citations: 3 europepmc.org
BH Lee, YS Kim - The Korean Journal of Gastroenterology, 1998 - KoreaMed
… The inhibition of O-linked glycosylation by Benzyl- alpha-GalNac had more cell-matrix adhesion in metastatic cell lines than in parental cell lines. The inhibition of N-linked glycosylation …
Number of citations: 1 www.koreamed.org
SA Raina - 2009
Number of citations: 0
RS Bresalier, JC Byrd, P Brodt, SH Itzkowitz - Gastroenterology, 1995 - WB Saunders
Number of citations: 3
TA Brentall, R Chen, MB Kimmey, L Hecker… - …, 1995 - WB Saunders
Number of citations: 6

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